molecular formula C14H16ClNO2 B3035558 1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene CAS No. 331462-07-8

1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene

Cat. No. B3035558
CAS RN: 331462-07-8
M. Wt: 265.73 g/mol
InChI Key: YIYHJDLATYKRGO-MHWRWJLKSA-N
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Description

1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene is a chemical compound with the molecular formula C14H16ClNO2 . It contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 oxime (aromatic) .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene consists of 34 atoms, including 16 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .

Scientific Research Applications

1. Catalysis in Chemical Reactions

Complexes like chromiumdicarbonylbis(cyclohexadiene) and (benzene)chromiumdicarbonyl(methyl acrylate) act as precursors for highly coordinatively unsaturated chromium dicarbonyl fragments. These fragments are useful catalysts for cycloaddition reactions involving activated olefins and cycloheptatriene (E. Kündig, F. Robvieux, & M. Kondratenko, 2002).

2. Cationic Polymerization

Compounds like 1,4-bis(1-methoxy-1-methylethyl)benzene, a new generation of inifers (initiator/transfer agents), are crucial in cationic polymerizations. Their unique activation needs, like requiring an excess of BCl3, are significant in understanding polymerization mechanisms (T. Dittmer, S. Pask, & O. Nuyken, 1992).

3. Activation of Nonheme Iron-Oxygen Intermediates

The study of complexes like [Fe(β-BPMCN)(CH3CN)2]2+ in the presence of Sc3+ or HClO4 reveals insights into the activation of nonheme FeIII-OOH intermediates. This has implications for rapid hydroxylation processes in organic chemistry (Subhasree Kal, A. Draksharapu, & L. Que, 2018).

4. Synthesis and Structural Analysis

The synthesis and structural characterization of compounds like (E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol and related molecules play a crucial role in advancing our understanding of chemical bonding and molecular structure (Nadir Ghichi, A. Benboudiaf, C. Bensouici, Y. Djebli, & H. Merazig, 2018).

5. Impact on Conformational Flexibility

Research on benzannelation effects on conformational flexibility in compounds like cyclohexa-1,4-dienone and para-quinone offers valuable insights into molecular dynamics and stability, which is essential for designing functional molecules (A. Kovalevsky, O. Shishkin, & M. O. Dekaprilevich, 1998).

properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-13-8-6-11(7-9-13)10-16-18-14(17)12-4-2-1-3-5-12/h6-10,12H,1-5H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYHJDLATYKRGO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323992
Record name [(E)-(4-chlorophenyl)methylideneamino] cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene

CAS RN

331462-07-8
Record name [(E)-(4-chlorophenyl)methylideneamino] cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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